molecular formula C9H7NO3S B13527890 8-Nitrothiochroman-4-one

8-Nitrothiochroman-4-one

Cat. No.: B13527890
M. Wt: 209.22 g/mol
InChI Key: KJARBDORNNMWKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of 8-nitrothiochroman-4-one. One common approach involves the cyclization of a suitable precursor, typically a substituted benzaldehyde or benzoyl chloride, with a thiol compound under specific reaction conditions. The nitro group is then introduced via nitration.

Industrial Production:: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using established protocols.

Chemical Reactions Analysis

Reactivity:: 8-Nitrothiochroman-4-one undergoes various chemical reactions, including:

    Oxidation: Oxidative processes can modify the thiochromanone ring system.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substituents on the aromatic ring can be replaced by other functional groups.

Common Reagents and Conditions::

    Thiol Reagents: Used for the initial cyclization step.

    Nitric Acid (HNO3): For nitration.

    Reducing Agents: To achieve reduction.

Major Products:: The major products depend on the specific reaction conditions and substituents. Reduction may yield 8-aminothiochroman-4-one, while oxidation could lead to sulfoxides or sulfones.

Scientific Research Applications

8-Nitrothiochroman-4-one finds applications in:

Mechanism of Action

The exact mechanism by which 8-nitrothiochroman-4-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While 8-nitrothiochroman-4-one is unique in its structure, it shares similarities with other thiochromones and chromones. Further studies can elucidate its distinct features.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

8-nitro-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C9H7NO3S/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2

InChI Key

KJARBDORNNMWKD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1=O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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